![molecular formula C12H23NO8 B6336547 Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat CAS No. 1987175-47-2](/img/structure/B6336547.png)

Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

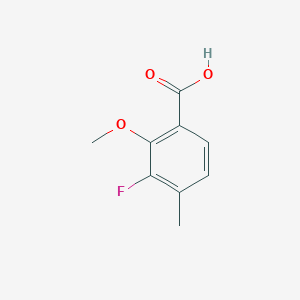

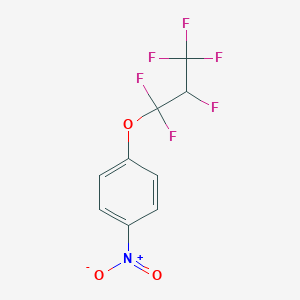

Bis-Boc-Aoa, also known as {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrate, is a chemical compound used in scientific research. It has diverse applications, including drug synthesis, peptide modification, and bioconjugation strategies. This compound can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups .

Synthesis Analysis

The synthesis of Bis-Boc-Aoa involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of Bis-Boc-Aoa is characterized by the presence of a bis(t-Butyloxycarbonyl)amino group and an oxyacetic acid group . This structure allows it to participate in various chemical reactions and confers its unique properties.Chemical Reactions Analysis

Bis-Boc-Aoa can undergo a variety of chemical reactions. For instance, hydroxylamine-labeled peptides prepared using this compound can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation . This bis-protected derivative eliminates oligomer formation which can occur with mono-protected hydroxylamine reagents as a result of double acylation .Physical And Chemical Properties Analysis

Bis-Boc-Aoa is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Aplicaciones Científicas De Investigación

- Application : Bis-Boc-Aoa can be utilized as a carrier in GnRH analogs to deliver covalently linked chemotherapeutic drugs directly to tumor cells. These conjugates selectively target melanoma cells, inhibiting proliferation, adhesion, and migration .

- Application : Bis-Boc-Aoa can be used in oxime ligation reactions to link peptides or proteins with other molecules, enabling precise and rapid bioconjugation .

- Application : Researchers have studied the influence of Bis-Boc-Aoa’s position in peptide conjugates. Modifications at specific positions affect cellular uptake, cytotoxicity, and adhesion-inducing activity .

Targeted Tumor Therapy

Bioorthogonal Conjugation

Drug Position Influence

Mecanismo De Acción

Target of Action

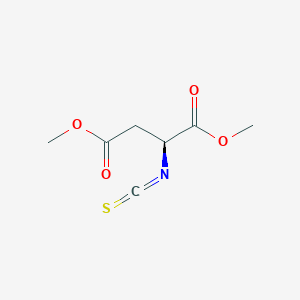

Bis-Boc-Aoa, or Bis(t-Butyloxycarbonyl)amino]oxyacetic acid monohydrate, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are peptides, specifically those containing aldehyde groups .

Mode of Action

Bis-Boc-Aoa interacts with its targets through a process known as oxime ligation . This involves the reaction of a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) to form an oxime bond . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates . The hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .

Biochemical Pathways

The oxime ligation process facilitated by Bis-Boc-Aoa affects the biochemical pathways of peptide synthesis and modification . The introduction of a hydroxylamine functionality to peptides allows for the formation of oxime bonds with aldehyde-containing peptides, which can be used in various biochemical applications .

Result of Action

The result of Bis-Boc-Aoa’s action is the formation of oxime bonds between hydroxylamine-labeled peptides and aldehyde-containing peptides . This can be used in the production of stable aminooxy-precursors for on-demand modification . The oxime bond formed is characterized by its high chemoselectivity and hydrolytic stability .

Action Environment

The action of Bis-Boc-Aoa is influenced by several environmental factors. The pH of the solution is crucial, as the oxime ligation process is typically carried out in aqueous solution at pH 3.5 . Additionally, the presence of catalysts such as aniline or phenylenediamine derivates can accelerate the reaction . The compound’s stability could also be affected by factors such as temperature and the presence of other reactive substances.

Propiedades

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7.H2O/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6;/h7H2,1-6H3,(H,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBLGIQAWTZCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid;hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)